

An In-depth Technical Guide to 2,3-Dimethylpyrido[2,3-b]pyrazine

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Compound of Interest

Compound Name: 2,3-Dimethylpyrido[2,3-b]pyrazine

Cat. No.: B1617905

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2,3-Dimethylpyrido[2,3-b]pyrazine**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and diverse biological activities, with a focus on its potential as an antimicrobial and anticancer agent. Experimental protocols and mechanistic insights are provided to support further research and development.

Chemical and Physical Properties

2,3-Dimethylpyrido[2,3-b]pyrazine, with the chemical formula C9H9N3, is a solid organic compound.[1] Key physicochemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	7154-32-7	[1]
Molecular Formula	C9H9N3	[1][2][3]
Molar Mass	159.19 g/mol	[1]
Melting Point	143-144 °C	[1]
Boiling Point (Predicted)	268.3±35.0 °C	[1]
Density (Predicted)	1.172±0.06 g/cm3	[1]
pKa (Predicted)	1.97±0.30	[1]
XlogP (Predicted)	1.3	[3]

Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine

The synthesis of **2,3-Dimethylpyrido[2,3-b]pyrazine** is typically achieved through the condensation reaction of 2,3-diaminopyridine with 2,3-butanedione (also known as diacetyl). This reaction is a common and efficient method for the formation of the pyrazine ring fused to the pyridine core.

Experimental Protocol: Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine

This protocol is a generalized procedure based on the known synthesis of related pyrido[2,3-b]pyrazine derivatives.

Materials:

- 2,3-Diaminopyridine
- 2,3-Butanedione (Diacetyl)
- Ethanol (or other suitable solvent like glacial acetic acid)
- · Round-bottom flask

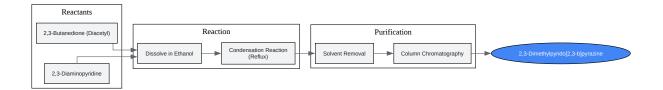


- · Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Thin-layer chromatography (TLC) apparatus
- Silica gel for column chromatography
- Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2,3-diaminopyridine in a suitable solvent such as ethanol.
- Add an equimolar amount of 2,3-butanedione to the solution.
- The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system to yield pure **2,3-Dimethylpyrido[2,3-b]pyrazine**.
- The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.





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Synthesis of **2,3-Dimethylpyrido[2,3-b]pyrazine**.

Biological Activities

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated a wide range of biological activities, indicating the potential of **2,3-Dimethylpyrido[2,3-b]pyrazine** as a lead compound in drug discovery.

Antibacterial Activity

Several studies have reported the antibacterial activity of pyrido[2,3-b]pyrazine derivatives against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a common measure of this activity, with lower values indicating higher potency.



Compound	Bacterial Strain	MIC (mg/mL)	Reference
2,3-dithione- pyrido[2,3-b]pyrazine	Staphylococcus aureus	0.078	[4]
2,3-dithione- pyrido[2,3-b]pyrazine	Bacillus cereus	0.078	[4]
2,3-dithione- pyrido[2,3-b]pyrazine	Escherichia coli	0.625	[4]
2,3-dithione- pyrido[2,3-b]pyrazine	Salmonella typhi	1.25	[4]
Other derivatives (alkyl/aryl side chains)	Various strains	1.5 - 5	[4]

Anticancer Activity

Pyrido[2,3-b]pyrazine derivatives have also been investigated for their potential as anticancer agents. Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.



Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 5a (cyanopyridone derivative)	MCF-7 (Breast)	1.77 ± 0.1	[5]
Compound 5a (cyanopyridone derivative)	HepG2 (Liver)	2.71 ± 0.15	[5]
Compound 5e (cyanopyridone derivative)	MCF-7 (Breast)	1.39 ± 0.08	[5]
Compound 5e (cyanopyridone derivative)	HepG2 (Liver)	10.70 ± 0.58	[5]
Compound 7b (pyridopyrimidine derivative)	MCF-7 (Breast)	6.22 ± 0.34	[5]
Compound 27 (aminoethyl- substituted derivative)	HCMV infected MRC-	0.33	[6]
Compound 22 (2- imidazolidinone analog)	HCMV infected MRC-	<1	[6]
Compound 23 (N-methyl substituted derivative)	HCMV infected MRC- 5	<1	[6]

Other Biological Activities

• Antioxidant and Anti-urease Activity: Certain pyrido[2,3-b]pyrazine derivatives have been shown to possess in vitro antioxidant and anti-urease activities.[7]



- Nematicidal and Fungicidal Activity: There is evidence for the potential of these compounds in agricultural applications due to their nematicidal and fungicidal properties.
- Nonlinear Optical (NLO) Properties: Some derivatives have been investigated for their NLO properties, suggesting potential applications in materials science.

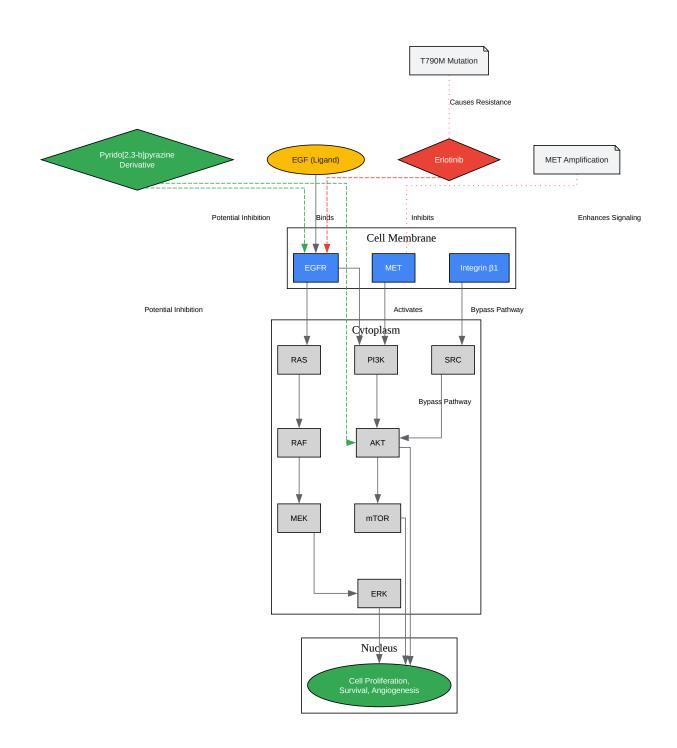
Mechanism of Action in Cancer: Overcoming Erlotinib Resistance

A significant area of research for pyrido[2,3-b]pyrazine derivatives is their potential to overcome drug resistance in cancer therapy, particularly in non-small-cell lung cancer (NSCLC). Erlotinib is a tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR). However, its effectiveness is often limited by the development of resistance, frequently due to a secondary mutation in the EGFR gene, T790M.[8][9]

The T790M mutation, also known as the "gatekeeper" mutation, is located in the ATP-binding pocket of the EGFR kinase domain and is responsible for approximately 50% of acquired resistance cases to EGFR-TKIs like erlotinib.[9][10] This mutation increases the affinity of EGFR for ATP, thereby reducing the binding efficacy of erlotinib.[9] Other mechanisms of resistance include amplification of the MET proto-oncogene and activation of bypass signaling pathways, such as the integrin β 1/Src/Akt pathway.[11]

Pyrido[2,3-b]pyrazine derivatives are being explored as potential inhibitors of both erlotinib-sensitive and erlotinib-resistant cancer cells, suggesting they may act through a mechanism that is not impeded by the T790M mutation or that they may inhibit downstream signaling components.





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